

# The Discovery and Development of AU-24118: A Technical Overview

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## Compound of Interest

Compound Name: AU-24118

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## Abstract

**AU-24118** is a novel, orally bioavailable proteolysis-targeting chimera (PROTAC) designed to degrade specific components of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex.<sup>[1][2][3]</sup> This second-generation dual ATPase degrader targets the ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein, for proteasomal degradation.<sup>[4][5]</sup> By doing so, **AU-24118** impedes the chromatin accessibility of oncogenic transcription factors, demonstrating significant therapeutic potential in preclinical models of enhancer-driven cancers, particularly castration-resistant prostate cancer (CRPC).<sup>[1][2][4]</sup> This document provides a comprehensive technical guide on the discovery, mechanism of action, and preclinical development of **AU-24118**.

## Introduction: Targeting the mSWI/SNF Complex

The mSWI/SNF complex is a crucial ATP-dependent chromatin remodeler that plays a pivotal role in regulating gene expression by altering nucleosome positioning. In certain cancers, this complex is co-opted by oncogenic transcription factors to drive tumor growth.<sup>[4]</sup> Consequently, targeting the ATPase activity of the mSWI/SNF complex has emerged as a promising therapeutic strategy. **AU-24118** was developed as a PROTAC to induce the degradation of the core ATPase subunits, SMARCA2 and SMARCA4, and the PBRM1 subunit, thereby disrupting the function of the entire complex.<sup>[4][6]</sup>

## Mechanism of Action

**AU-24118** functions as a heterobifunctional molecule. It integrates a moiety that binds to the bromodomains of SMARCA2 and SMARCA4, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][6] This dual binding brings the target proteins into proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.

Caption: Mechanism of action of **AU-24118**.

## Preclinical Efficacy

### In Vitro Activity

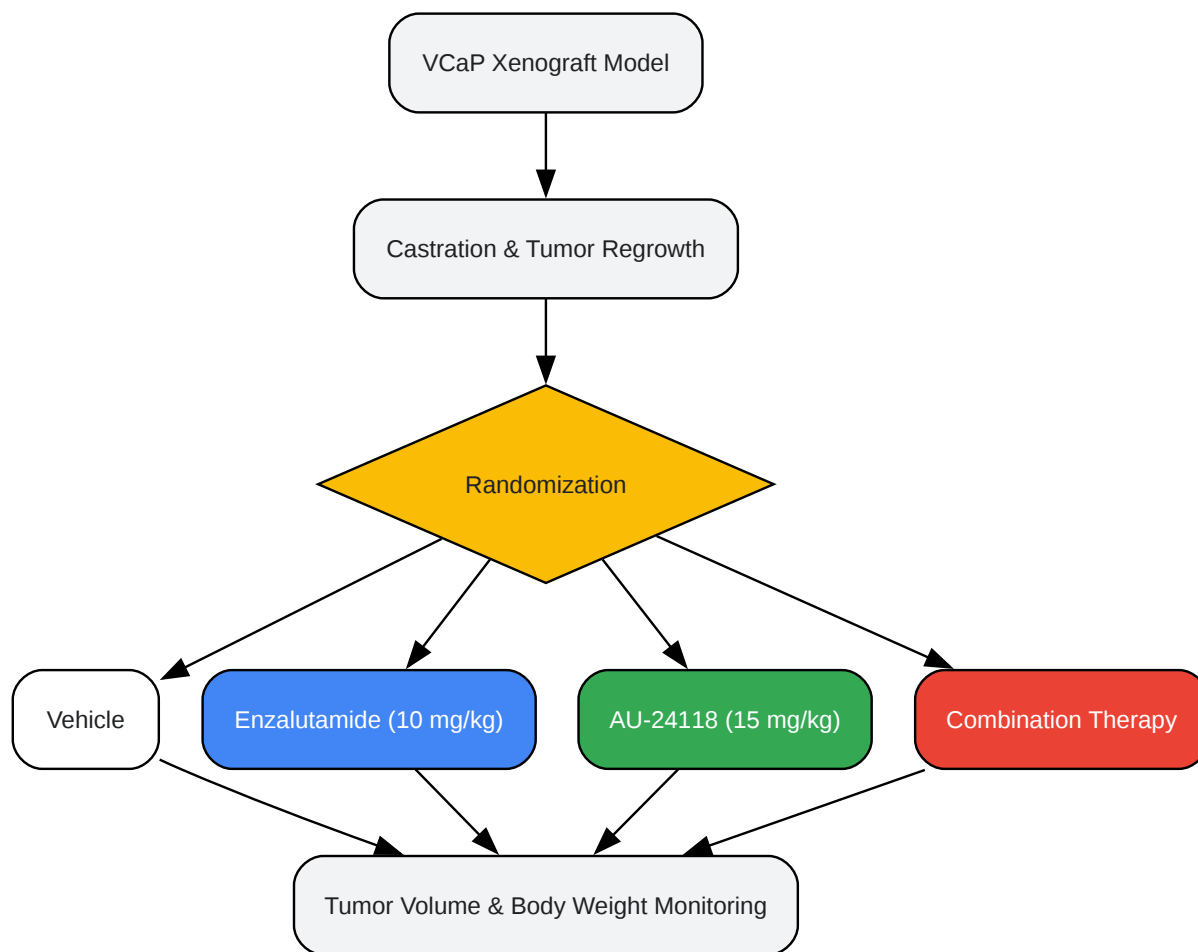
**AU-24118** has demonstrated potent and specific degradation of its target proteins in various cancer cell lines.[4] In VCaP prostate cancer cells, treatment with **AU-24118** at concentrations of 3-30 nM for 4 hours resulted in comparable degradation of SMARCA4 and PBRM1.[6][7] A 2-hour treatment with 1  $\mu$ M **AU-24118** led to significant downregulation of SMARCA2, SMARCA4, and PBRM1 in VCaP cells.[6][7]

Cell Line	Concentration	Treatment Duration	Outcome
VCaP	3-30 nM	4 hours	Comparable degradation of SMARCA4 and PBRM1.[6][7]
VCaP	1 $\mu$ M	2 hours	Significant downregulation of SMARCA2, SMARCA4, and PBRM1.[6][7]
AUR-1	0.1 $\mu$ M	4 hours	Degradation of SMARCA2 and PBRM1.[6][7]
AUR-2	0.1 $\mu$ M	4 hours	Degradation of SMARCA2 and PBRM1; unable to degrade SMARCA4. [6][7]

**AU-24118** exhibited preferential inhibition of transcription factor-addicted cancer cells, with sensitive cell lines showing an IC<sub>50</sub> of less than 100 nM.[4]

## In Vivo Efficacy

In a castration-resistant prostate cancer (CRPC) VCaP xenograft model, oral administration of **AU-24118** at a dose of 15 mg/kg, three times a week, resulted in tumor regression.[4][6] The therapeutic effect was enhanced when combined with the androgen receptor antagonist enzalutamide (10 mg/kg, five times weekly), with some tumors becoming unpalpable.[4][6] Importantly, no significant changes in body weight were observed, indicating good tolerability. [4]



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Caption: In vivo efficacy study workflow.

## Pharmacokinetics and Safety

**AU-24118** was designed for oral bioavailability.[4] Pharmacokinetic studies in mice and rats demonstrated favorable profiles.[1][2] Following oral administration, plasma concentrations increased within 30 minutes and were maintained for over 24 hours.[4] Dose escalation studies (10, 30, and 100 mg/kg) revealed a dose-proportional increase in the area under the curve (AUC).[4] The oral bioavailability in mice was determined to be 33.4%.[4] Extensive toxicity analyses in mice indicated a favorable safety profile.[1][2][4]

Species	Dose (Oral)	Key Findings
Mice	10, 30, 100 mg/kg	Dose-proportional increase in AUC.[4]
Mice	30 mg/kg	Free drug concentration remained above EC50 for ~18 hours.[4]
Mice	N/A	Oral bioavailability of 33.4%.[4]
Mice & Rats	N/A	Favorable pharmacokinetic profiles.[1][2][4]

## Mechanisms of Acquired Resistance

Long-term treatment with high doses of mSWI/SNF ATPase degraders in prostate cancer cell lines led to the development of two distinct mechanisms of acquired resistance:

- **SMARCA4 Bromodomain Mutations:** These mutations likely interfere with the binding of **AU-24118** to its target.[1][4]
- **Overexpression of ABCB1:** The ATP binding cassette subfamily B member 1 (ABCB1) is a drug efflux pump that can reduce the intracellular concentration of the degrader.[1][4]

## Experimental Protocols

### Cell Viability Assay

- **Cell Seeding:** Plate cancer cell lines in 96-well plates at an appropriate density.
- **Treatment:** After 24 hours, treat the cells with a serial dilution of **AU-24118** or a vehicle control.
- **Incubation:** Incubate the plates for 72 hours.
- **Viability Assessment:** Measure cell viability using a commercially available assay (e.g., CellTiter-Glo).

- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

## Immunoblotting

- Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk in TBST.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., vinculin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

## In Vivo Efficacy Study

- Animal Model: Use immunodeficient mice (e.g., CB17 SCID).
- Tumor Implantation: Subcutaneously implant VCaP cells into the flanks of the mice.
- Castration and Tumor Regrowth: Once tumors are established, castrate the mice and allow the tumors to regrow to establish a castration-resistant state.
- Randomization and Treatment: Randomize the mice into treatment groups: vehicle, enzalutamide, **AU-24118**, and combination therapy. Administer the drugs as per the specified doses and schedule via oral gavage.
- Monitoring: Measure tumor volume and body weight regularly.

- Endpoint Analysis: At the end of the study, sacrifice the mice and collect tumors for further analysis (e.g., immunoblotting).

## Conclusion

**AU-24118** is a promising, orally bioavailable PROTAC degrader of the mSWI/SNF ATPase subunits SMARCA2 and SMARCA4, and PBRM1.[4][8] Its potent preclinical efficacy, favorable pharmacokinetic profile, and good tolerability in in vivo models of castration-resistant prostate cancer highlight its potential for clinical translation in the treatment of enhancer-driven malignancies.[4][5] Further investigation into overcoming the identified mechanisms of acquired resistance will be crucial for its successful clinical development.

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